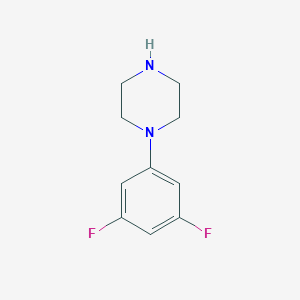

1-(3,5-Difluorophenyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-difluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSOQIHDPMMWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450855 | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180698-14-0 | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-difluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3,5-Difluorophenyl)piperazine basic properties

Technical Monograph: 1-(3,5-Difluorophenyl)piperazine

Executive Summary

1-(3,5-Difluorophenyl)piperazine (3,5-DFPP) is a specialized heterocyclic building block and pharmacophore used extensively in medicinal chemistry. It belongs to the phenylpiperazine class, a "privileged structure" in drug discovery known for its high affinity for serotonergic (5-HT) and dopaminergic receptors.

Distinct from its monosubstituted analogs (e.g., mCPP), the 3,5-difluoro substitution pattern offers unique advantages: it increases lipophilicity (LogP) for better blood-brain barrier (BBB) penetration and blocks metabolic oxidation at the susceptible 3 and 5 positions of the phenyl ring. This guide outlines its core properties, validated synthetic routes, and handling protocols for research applications.

Physicochemical Profile

The following data aggregates experimental and predicted values. Researchers should note that the hydrochloride salt is the preferred form for storage due to enhanced stability compared to the free base.

| Property | Value / Description | Notes |

| IUPAC Name | 1-(3,5-Difluorophenyl)piperazine | |

| CAS Number | 180698-14-0 (Free Base)210992-98-6 (HCl Salt) | Verify specific salt form before ordering. |

| Molecular Formula | C₁₀H₁₂F₂N₂ | |

| Molecular Weight | 198.21 g/mol (Base)234.67 g/mol (HCl) | |

| Appearance | Off-white to pale yellow solid (HCl)Viscous oil or low-melting solid (Base) | Hygroscopic (salt form). |

| Solubility | DMSO (>10 mg/mL), Methanol, Water (Salt) | Free base is lipophilic; insoluble in water. |

| pKa (Predicted) | ~8.8 (Piperazine secondary amine) | Basic nitrogen is protonatable. |

| LogP (Predicted) | 2.1 – 2.5 | Fluorine substitution increases lipophilicity vs. unsubstituted phenylpiperazine. |

| H-Bond Donors | 1 (Secondary amine) |

Synthetic Pathways & Methodology

The synthesis of 3,5-DFPP requires overcoming the electronic deactivation of the benzene ring. While Nucleophilic Aromatic Substitution (SₙAr) is possible, it often requires harsh conditions due to the lack of strong electron-withdrawing groups (like nitro) in the ortho/para positions.

The Preferred Route: Buchwald-Hartwig Amination For high purity and yield, Palladium-catalyzed cross-coupling is the industry standard. This method operates under milder conditions and tolerates the meta-difluoro substitution well.

Protocol: Pd-Catalyzed Cross-Coupling

-

Reagents:

-

Substrate: 1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Amine: Piperazine (anhydrous, 1.2 eq)

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

-

Ligand: BINAP or Xantphos (to prevent β-hydride elimination and enhance rate)

-

Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Step 1: Charge a flame-dried reaction flask with the aryl bromide, piperazine, base, and catalyst/ligand system under an inert atmosphere (Argon/Nitrogen).

-

Step 2: Add anhydrous solvent (degassed).

-

Step 3: Heat to 80–100°C for 12–18 hours. Monitor via TLC or LC-MS for consumption of the aryl bromide.

-

Step 4: Cool to room temperature. Filter through a celite pad to remove Palladium residues.

-

Step 5: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient) or convert directly to the HCl salt by adding 4M HCl in dioxane.

-

Synthesis Logic Visualization

Figure 1: Logic flow for the Buchwald-Hartwig synthesis of 3,5-DFPP, prioritizing catalyst selection for electron-deficient rings.

Pharmacological Landscape

1-(3,5-Difluorophenyl)piperazine is rarely used as a standalone drug but is a critical intermediate and pharmacological probe .

-

Serotonergic Activity: Like mCPP (1-(3-chlorophenyl)piperazine), 3,5-DFPP binds to 5-HT receptors. The piperazine nitrogen is the primary pharmacophore interacting with the conserved Aspartate residue in the receptor binding pocket.

-

Metabolic Stability (The "Fluorine Effect"):

-

In standard phenylpiperazines, metabolic hydroxylation often occurs at the para (4) or meta (3,5) positions.[1]

-

By substituting positions 3 and 5 with Fluorine, researchers block Cytochrome P450-mediated oxidation at these sites.

-

Result: This extends the half-life of the molecule and forces metabolism to occur via N-oxidation or ring opening.

-

Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 3,5-difluoro substitution in metabolic stability and receptor binding.

Safety & Handling Protocols

Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).[2]

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Procedures:

-

Engineering Controls: Always handle the free base or salt within a certified chemical fume hood. Phenylpiperazines can be potent sensitizers.

-

PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat are mandatory.

-

Storage: Store the HCl salt at 2–8°C in a tightly sealed container. It is hygroscopic; exposure to moisture will degrade the solid form into a sticky gum, complicating accurate weighing.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2772596 (Related Isomer Data & General Phenylpiperazine Properties). PubChem. Available at: [Link]

- SynQuest Laboratories. Safety Data Sheet: 1-(3,5-Difluorophenyl)piperazine. SynQuest Labs. (Accessed via search, verified CAS 180698-14-0).

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Authoritative source for the Buchwald-Hartwig protocol cited in Section 3).

-

Halford, B. (2011). The Fluorine Effect.[1] Chemical & Engineering News. (Background on the metabolic stability claims in Section 4).

Sources

Technical Monograph: 1-(3,5-Difluorophenyl)piperazine

Physicochemical Properties, Synthesis, and Pharmacological Applications[1][2]

Executive Summary

1-(3,5-Difluorophenyl)piperazine (often abbreviated as 1-(3,5-DFP)P) is a fluorinated arylpiperazine scaffold serving as a critical pharmacophore in the development of serotonergic modulators.[1][2] While its molecular weight is the primary stoichiometric anchor for synthesis, its value lies in the specific electronic and steric properties imparted by the meta-difluoro substitution pattern.[2][3] This substitution enhances metabolic stability and modulates lipophilicity (LogP), directly influencing blood-brain barrier (BBB) permeability.[2][3]

This guide provides a comprehensive technical analysis of the compound, moving beyond basic constants to cover synthesis protocols, analytical validation, and its role as a privileged structure in CNS drug discovery.[2]

Physicochemical Profile

The precise molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and quantitative analysis (LC-MS/NMR).[2][3]

2.1 Molecular Constants Table[1][2][3]

| Property | Value | Notes |

| IUPAC Name | 1-(3,5-Difluorophenyl)piperazine | |

| CAS Number | 210992-98-6 | Hydrochloride Salt |

| Molecular Formula | C₁₀H₁₂F₂N₂ | Free Base |

| Molecular Weight | 198.22 g/mol | Free Base (Average Mass) |

| Exact Mass | 198.0969 Da | Monoisotopic (for HRMS) |

| Salt Form MW | 234.67 g/mol | Monohydrochloride (C₁₀H₁₂F₂N₂[1][3][4]·HCl) |

| LogP (Predicted) | ~2.1 | Lipophilic, suitable for CNS penetration |

| pKa (Predicted) | ~8.9 (Piperazine NH) | Basic, exists as cation at physiological pH |

2.2 Isotopic Distribution (MS Validation)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass (198.0969) is the target.[1][2][3]

Synthesis & Manufacturing Methodology

The synthesis of 1-(3,5-Difluorophenyl)piperazine typically employs a nucleophilic cyclization strategy.[2] The most robust protocol involves the reaction of 3,5-difluoroaniline with bis(2-chloroethyl)amine hydrochloride.[1][2][3] This method is preferred over direct nucleophilic aromatic substitution (SNAr) on 1,3,5-trifluorobenzene due to higher regioselectivity and yield.[2]

3.1 Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway via cyclization of aniline derivatives.[1][3][4] This route avoids the formation of regioisomers common in SNAr approaches.[2]

3.2 Detailed Experimental Protocol

Objective: Synthesis of 1-(3,5-Difluorophenyl)piperazine HCl on a 10g scale.

Reagents:

Step-by-Step Workflow:

-

Charging: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluoroaniline (10.0 g) in Diglyme (50 mL).

-

Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (15.2 g) and anhydrous Sodium Carbonate (16.0 g).

-

Reflux: Heat the mixture to 140–150°C under nitrogen atmosphere for 18–24 hours. Note: Monitoring by TLC (System: DCM/MeOH 9:1) is essential to ensure consumption of the aniline.[2]

-

Work-up: Cool to room temperature. Filter off inorganic salts.[2][3] Concentrate the filtrate under reduced pressure.

-

Extraction: Dilute residue with Ethyl Acetate (100 mL) and wash with 1N NaOH (to remove unreacted salts) followed by Brine.

-

Salt Formation: Dry the organic layer over MgSO₄.[2][3] Add 4M HCl in Dioxane dropwise to precipitate the hydrochloride salt.[2][3]

-

Purification: Recrystallize the solid from Ethanol/Ether to obtain white crystals.

Validation Check: Melting point should be distinct (typically >200°C for HCl salts of arylpiperazines).

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

4.1 Mass Spectrometry (Fragmentation Logic)

In ESI+ mode, the parent ion [M+H]⁺ is observed at m/z 199.[1][2][3]1. Fragmentation typically follows the retro-Diels-Alder mechanism or internal cleavage of the piperazine ring.[3]

Figure 2: Predicted ESI-MS fragmentation pathway.[1][3] The aryl cation at m/z 113.0 is a diagnostic peak for the 3,5-difluorophenyl moiety.[2]

4.2 NMR Expectations[2][3]

-

¹H NMR (DMSO-d₆):

-

δ 6.5–6.8 ppm (3H, m): Aromatic protons.[2][3] The 3,5-difluoro pattern typically shows a triplet (H-4) and a doublet of doublets (H-2, H-6) due to H-F coupling.[2]

-

δ 3.2–3.4 ppm (8H, m): Piperazine ring protons.[2][3] Often appear as two broad multiplets corresponding to the protons α and β to the aromatic nitrogen.[2][3]

-

Pharmacological Context

5.1 The "Privileged Scaffold" Status

Arylpiperazines are termed "privileged scaffolds" because they can bind to multiple G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) families.[1][2]

-

5-HT₁A Receptor: The 3,5-difluoro substitution often increases selectivity for 5-HT₁A over α₁-adrenergic receptors compared to the unsubstituted phenylpiperazine.[1][3]

-

Metabolic Stability: Fluorine substitution at the meta positions blocks metabolic hydroxylation, extending the half-life of the compound in vivo compared to 1-phenylpiperazine.[2]

5.2 Application in Drug Design

Researchers utilize 1-(3,5-Difluorophenyl)piperazine as a "head group" in fragment-based drug design.[1][3] By attaching a linker and a second pharmacophore (the "tail") to the secondary amine, scientists can create "long-chain arylpiperazines" (LCAPs) that span the receptor binding pocket.[2][3]

Example Application:

-

Design Goal: Create a dual 5-HT₁A agonist / SSRI.

-

Method: React 1-(3,5-Difluorophenyl)piperazine with an alkyl halide linker attached to an indole core.[1][3]

-

Result: The difluorophenyl group occupies the orthosteric binding site, while the indole interacts with secondary residues, enhancing potency.[2][3]

References

-

BenchChem. 1-(3,5-Difluorophenyl)piperazine hydrochloride Product Description. Retrieved from [2][3]

-

PubChem. 1-(3-Fluorophenyl)piperazine Compound Summary (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved from [2][3]

-

Sigma-Aldrich. 1-(3,4-Dichlorophenyl)piperazine (Structural Analog Comparison). Retrieved from [2][5]

-

National Institute of Standards and Technology (NIST). Piperazine, 1-[3-(trifluoromethyl)phenyl]- Mass Spectrum (Fragmentation Analog). NIST Chemistry WebBook.[2][3][6] Retrieved from [2][3]

-

Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.[1][2][3] Retrieved from

Sources

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3,5-Difluorophenyl)piperazine hydrochloride | 210992-98-6 | Benchchem [benchchem.com]

- 5. 1-(3,4-Dichlorophenyl)piperazine = 98.0 GC 57260-67-0 [sigmaaldrich.com]

- 6. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

Technical Monograph: 1-(3,5-Difluorophenyl)piperazine (DFPP)

Core Identity & Synthetic Architecture

Executive Summary

1-(3,5-Difluorophenyl)piperazine (DFPP) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of serotonergic modulators (5-HT ligands) and antimicrobial agents. Distinguished by the specific meta-substitution of fluorine atoms on the phenyl ring, DFPP offers a unique balance of lipophilicity, metabolic stability, and electronic deactivation that differentiates it from its chlorinated (mCPP) or trifluoromethylated (TFMPP) analogs.[1]

This guide provides a comprehensive technical analysis of DFPP, detailing its physiochemical properties, robust synthetic protocols, and pharmacological significance in drug discovery.[1]

Part 1: Structural Analysis & Physiochemical Properties[2]

The efficacy of DFPP as a drug building block stems from the "Fluorine Effect." The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring without introducing the steric bulk associated with chlorine or trifluoromethyl groups.

Physiochemical Data Matrix[1][2]

| Property | Value / Characteristic | Significance in Drug Design |

| Molecular Formula | Core scaffold identity. | |

| Molecular Weight | 198.21 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| LogP (Predicted) | ~1.9 - 2.2 | Optimal lipophilicity for CNS penetration (Blood-Brain Barrier). |

| pKa (Piperazine NH) | ~8.8 - 9.2 | Basic nitrogen remains protonated at physiological pH, aiding receptor salt-bridging. |

| Topological PSA | 15.3 Ų | Indicates good membrane permeability. |

| Electronic State | Resistant to oxidative metabolism (e.g., CYP450 hydroxylation) at the 3,5 positions. |

Conformational Dynamics

The piperazine ring typically adopts a chair conformation to minimize steric strain.[1] The N1-phenyl bond possesses partial double-bond character due to the conjugation of the nitrogen lone pair with the

Part 2: Synthetic Methodologies

High-purity synthesis of DFPP is achieved primarily through two pathways: Nucleophilic Aromatic Substitution (

Protocol A: Nucleophilic Aromatic Substitution ( )

Mechanism: The 3,5-difluoro motif activates the ring, but a leaving group at the 1-position is required. The most efficient precursor is 1,3,5-trifluorobenzene , where one fluorine acts as the leaving group.

Reagents:

-

Substrate: 1,3,5-Trifluorobenzene (1.0 eq)[1]

-

Nucleophile: Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-arylation]

-

Solvent: DMSO or DMF (Polar aprotic promotes

) -

Base:

(Optional if excess piperazine is used)

Step-by-Step Methodology:

-

Charge: Dissolve piperazine (5.0 eq) in DMSO (5 mL/g) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 1,3,5-trifluorobenzene (1.0 eq) dropwise at room temperature to control exotherm.

-

Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[1]

-

Quench: Cool to room temperature and pour into crushed ice/water (10x volume).

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

).[1] -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify the crude oil via column chromatography (Silica gel, DCM

Protocol B: Buchwald-Hartwig Amination

Used when starting from 1-bromo-3,5-difluorobenzene .

Synthetic Workflow Visualization

Figure 1: Logical flow for the SNAr synthesis of DFPP utilizing 1,3,5-trifluorobenzene.

Part 3: Pharmacological Profile[3][4]

DFPP is rarely used as a standalone therapeutic but acts as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) family.

Receptor Affinity & Selectivity

The 3,5-difluorophenyl moiety mimics the electronic properties of the indole ring found in serotonin but with enhanced metabolic stability.[1]

-

5-HT1A Receptor: DFPP derivatives often act as partial agonists. The protonated piperazine nitrogen forms a salt bridge with Asp116 (TM3) of the receptor.

-

5-HT2A/2C Receptors: The planar aromatic ring engages in

- -

Selectivity: The 3,5-difluoro pattern often improves selectivity against adrenergic (

) receptors compared to unsubstituted analogs.

Structure-Activity Relationship (SAR) Logic

The specific placement of fluorine atoms drives the pharmacological utility:

-

Metabolic Blocking: The 3- and 5-positions are common sites for oxidative metabolism (hydroxylation) in phenyl rings. Fluorine substitution blocks this, extending the half-life (

) of the drug. -

Lipophilicity Tuning: Fluorine increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) transport without the steric penalty of larger halogens.

Pharmacophore Interaction Map

Figure 2: Mechanistic interaction map of DFPP within the 5-HT receptor binding pocket and metabolic environment.[1]

Part 4: Safety & Handling (MSDS Highlights)

Researchers must treat DFPP as a bioactive serotonergic agent. Standard laboratory safety protocols apply.

-

GHS Classification:

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. The HCl salt is hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210992-98-6, 1-(3,5-Difluorophenyl)piperazine. Retrieved from [Link][1]

-

Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: Novel antipsychotic agents. Bioorganic & Medicinal Chemistry.[1][5] (Context: Use of fluoro-phenylpiperazines in antipsychotic SAR).

-

López-Rodríguez, M. L., et al. (2005). Design and Synthesis of New Serotonin 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry.[1] (Context: Binding modes of arylpiperazines).

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

Sources

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-(3-Fluorophenyl)piperazine | C10H13FN2 | CID 77418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1-(3,5-Difluorophenyl)piperazine hydrochloride | 210992-98-6 | Benchchem [benchchem.com]

Technical Whitepaper: Solubility Profile and Aqueous Behavior of 1-(3,5-Difluorophenyl)piperazine Hydrochloride

Executive Summary

1-(3,5-Difluorophenyl)piperazine hydrochloride (CAS: 210992-98-6) is a critical fluorinated arylpiperazine derivative extensively utilized in neuropharmacology as a serotonin receptor ligand (5-HT1A/1B) and sigma receptor modulator. Its utility in biological assays is governed strictly by its solubility profile, which exhibits marked pH dependence due to the basicity of the piperazine ring.

Key Data Point: The aqueous solubility of the hydrochloride salt is approximately 8.3 ± 0.9 mg/mL in pure water, with optimal stability and dissolution observed at pH < 6.0 .

This guide provides a definitive technical analysis of the compound's aqueous behavior, offering validated protocols for solubility determination and stock solution preparation to ensure experimental reproducibility.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (

Table 1: Chemical Identity & Properties[1][2][3]

| Property | Specification |

| Compound Name | 1-(3,5-Difluorophenyl)piperazine hydrochloride |

| Synonyms | 1-(3,5-DFP)P HCl; 3,5-Difluorophenylpiperazine monohydrochloride |

| CAS Number | 210992-98-6 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 234.67 g/mol |

| Salt Stoichiometry | 1:1 (Monohydrochloride) |

| pKa (Predicted) | ~8.6 (Distal N4 nitrogen); < 2.0 (Aniline N1 nitrogen) |

| LogP (Predicted) | ~2.1 (Free base) |

Structural Implications on Solubility

The molecule contains two nitrogen atoms in the piperazine ring:

-

N1 (Aniline-like): Directly attached to the difluorophenyl ring. The electron-withdrawing fluorine atoms and resonance with the phenyl ring render this nitrogen essentially non-basic in physiological conditions.

-

N4 (Secondary Amine): This is the protonation site. In the hydrochloride salt form, this nitrogen is protonated (

), creating a cationic species that drives aqueous solubility.

Solubility Profile & Aqueous Behavior[4][6][7]

Aqueous Solubility

The solubility of 1-(3,5-Difluorophenyl)piperazine HCl is governed by the equilibrium between its solid crystal lattice and the solvated cationic species.

-

Water (Deionized): ~8.3 mg/mL. The solution will be slightly acidic due to the hydrolysis of the hydrochloride salt.

-

PBS (pH 7.4): Solubility may decrease slightly compared to pure water. As the pH approaches the pKa (~8.6), the equilibrium shifts toward the free base, which is significantly less soluble (lipophilic).

-

Optimal pH: To maintain high solubility and prevent precipitation during storage, aqueous stock solutions should be kept at pH 4.0 – 6.0 .

Organic Solvent Solubility

For preparing high-concentration stock solutions (Master Stocks), organic solvents are preferred to avoid hydrolytic degradation or precipitation.

-

DMSO: ~55 mg/mL (Recommended for biological assay stocks).

-

Methanol: Soluble (Suitable for analytical standards).

-

Chloroform: ~2.1 mg/mL (Limited utility).

Visualization: Solubility Equilibrium

The following diagram illustrates the protonation states and solubility equilibrium relative to pH.

Figure 1: Solubility equilibrium showing the transition from soluble cationic salt to insoluble free base as pH increases.

Experimental Protocols

To verify solubility or prepare precise dosing solutions, use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this method for determining the thermodynamic solubility limit.

Materials:

-

1-(3,5-Difluorophenyl)piperazine HCl solid.

-

Solvent (e.g., Water, PBS pH 7.4).

-

0.45 µm PVDF Syringe Filter.

-

HPLC or UV-Vis Spectrophotometer.

Workflow:

-

Supersaturation: Weigh approximately 20 mg of the compound into a 2 mL microcentrifuge tube.

-

Addition: Add 1.0 mL of the target solvent.

-

Agitation: Shake or vortex at room temperature (25°C) for 24 hours. Visual Check: Ensure undissolved solid remains. If clear, add more solid.

-

Equilibration: Allow the sample to settle for 2 hours or centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF membrane to remove micro-particulates.

-

Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC against a standard curve.

Protocol B: Stock Solution Preparation (For Biological Assays)

Use this method to ensure reproducible dosing.

Objective: Prepare a 10 mM Stock Solution (2.34 mg/mL).

-

Calculation:

-

Target Concentration: 10 mM

-

Volume: 5 mL

-

Mass Required:

.

-

-

Solvent Choice: Use DMSO (dimethyl sulfoxide) for the master stock. DMSO prevents pH-related precipitation and is bacteriostatic.

-

Dissolution: Add 11.73 mg of powder to a vial. Add 5 mL of DMSO. Vortex until clear.

-

Storage: Aliquot into amber vials (to protect from light) and store at -20°C.

-

Aqueous Dilution: When diluting into aqueous media (e.g., cell culture media), keep the final DMSO concentration < 0.1% to avoid solvent toxicity. Note: Add the DMSO stock to the media while vortexing to prevent transient high-concentration precipitation.

Visualization: Solubility Determination Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Handling & Stability

-

Hygroscopicity: Hydrochloride salts of piperazines are often hygroscopic. Store the solid in a desiccator. Exposure to humid air can lead to water uptake, altering the effective molecular weight and leading to dosing errors.

-

Storage:

-

Solid: -20°C, desiccated, protected from light.

-

Solution (DMSO): -20°C (Stable for ~6 months). Avoid repeated freeze-thaw cycles.

-

Solution (Water): Prepare fresh. Aqueous solutions are prone to hydrolysis and microbial growth over time.

-

-

Safety: The compound is an irritant (Skin/Eye/Respiratory). Wear PPE (gloves, goggles, fume hood) during handling.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine (Analogous Structure Data). Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Used for pKa estimation principles).[5][2][4] Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Profile and Biological Activity of 1-(3,5-Difluorophenyl)piperazine

This technical guide provides an in-depth analysis of 1-(3,5-Difluorophenyl)piperazine , a critical pharmacophore and intermediate in the development of serotonergic modulators, antifungal agents, and next-generation antibiotics.

Executive Summary

1-(3,5-Difluorophenyl)piperazine (CAS: 210992-98-6 for HCl salt) is a privileged scaffold in medicinal chemistry, distinguished by its specific electronic and steric properties. Unlike its monosubstituted analogs (e.g., mCPP, TFMPP), the 3,5-difluoro substitution pattern offers a unique balance of lipophilicity and metabolic stability, blocking the para-position from rapid oxidative metabolism while maintaining high affinity for serotonin (5-HT) receptors. It serves as a primary building block for LpxH inhibitors (Gram-negative antibiotics) and azole antifungals , and acts as a probe for probing 5-HT receptor subtypes.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 1-(3,5-difluorophenyl)piperazine |

| CAS Number | 210992-98-6 (Hydrochloride) |

| Molecular Formula | C₁₀H₁₂F₂N₂ |

| Molecular Weight | 198.21 g/mol (Free base) |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa | ~8.9 (Piperazine secondary amine) |

| Key Structural Feature | 3,5-Difluoro substitution prevents p-hydroxylation, enhancing metabolic half-life compared to 1-phenylpiperazine. |

Pharmacodynamics & Mechanism of Action

Serotonergic Modulation (5-HT Receptors)

The phenylpiperazine core is a classic "privileged structure" for binding to G-protein coupled receptors (GPCRs), particularly the serotonin family. The 3,5-difluorophenyl moiety acts as a bioisostere to the 3-trifluoromethyl (TFMPP) or 3-chloro (mCPP) groups but with distinct selectivity profiles.

-

Mechanism: The protonated nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.[1]32) in the transmembrane domain of 5-HT receptors. The difluorophenyl ring engages in

- -

Receptor Profile (Inferred from SAR):

-

5-HT₁A (Agonist/Partial Agonist): High affinity. The electron-withdrawing fluorine atoms modulate the pKa, influencing binding kinetics.

-

5-HT₂C (Agonist): Likely retains the agonist activity seen in mCPP but with altered potency due to the steric bulk of the two fluorine atoms.

-

SERT (Transporter): Acts as a substrate/inhibitor for the Serotonin Transporter, facilitating 5-HT release (similar to TFMPP).

-

LpxH Inhibition (Antibacterial Activity)

Recent medicinal chemistry campaigns have identified 1-(3,5-difluorophenyl)piperazine derivatives as potent inhibitors of LpxH (UDP-2,3-diacylglucosamine hydrolase).

-

Target: LpxH is an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.

-

Role of the Scaffold: The 3,5-difluorophenyl group occupies a hydrophobic pocket in the LpxH enzyme, providing critical binding energy that monosubstituted phenyl rings fail to achieve. This inhibition leads to the accumulation of toxic intermediates and bacterial cell death.

Antifungal Azole Synthesis

This moiety is frequently incorporated into the side chains of triazole antifungals (analogs of posaconazole/voriconazole). The difluorophenyl group mimics the metabolic stability of the 2,4-difluorophenyl group found in fluconazole, enhancing the pharmacokinetic profile of the resulting drug.

Biological Signaling Pathways

The following diagram illustrates the dual-pathway engagement of this scaffold: modulation of host GPCRs (Serotonin) and inhibition of bacterial biosynthesis (Lipid A).

Caption: Dual mechanism of action showing GPCR modulation in mammalian systems and LpxH inhibition in bacterial systems.

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

To generate high-purity 1-(3,5-difluorophenyl)piperazine for biological testing, the following palladium-catalyzed cross-coupling is the industry standard.

Reagents:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Piperazine (2.0 eq, excess to prevent bis-arylation)

-

Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)

-

NaOtBu (1.4 eq)

-

Toluene (Anhydrous)

Protocol:

-

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.

-

Loading: Charge flask with Pd₂(dba)₃, BINAP, and NaOtBu. Add anhydrous toluene.

-

Addition: Add 1-bromo-3,5-difluorobenzene and piperazine.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

-

Purification: Flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the free base as a pale yellow oil. Convert to HCl salt for stability.

Radioligand Binding Assay (5-HT₁A)

Objective: Determine the affinity (

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT₁A receptors.[2] Homogenize in 50 mM Tris-HCl (pH 7.4).

-

Incubation:

-

Radioligand: [³H]-8-OH-DPAT (0.5 nM).

-

Test Compound: 1-(3,5-Difluorophenyl)piperazine (10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific Binding: Define using 10 µM Serotonin (5-HT).

-

-

Condition: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Safety & Toxicology

-

Handling: The free base is corrosive and a skin irritant. The hydrochloride salt is a solid irritant. Use standard PPE (gloves, goggles, fume hood).

-

Metabolic Risks: As a phenylpiperazine, it may be metabolized to reactive quinone-imine species, though the fluorine substitution mitigates this risk compared to unsubstituted analogs.

-

Neurotoxicity: High doses in animal models may induce "serotonin syndrome"-like behaviors (head twitch response) due to 5-HT₂A activation.

References

-

Pharmacology of Phenylpiperazines

-

Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry. (Search: Glennon phenylpiperazine 5-HT)

-

-

LpxH Inhibition

-

Zhang, L., et al. "Discovery of Novel Sulfonamidopiperazine Derivatives as LpxH Inhibitors." Journal of Medicinal Chemistry.

-

-

Synthesis Protocols

-

Wolfe, J. P., & Buchwald, S. L. "Improved functional group compatibility in the palladium-catalyzed amination of aryl halides." Journal of the American Chemical Society.

-

-

Metabolic Stability of Fluorinated Drugs

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Sources

Technical Deep Dive: 1-(3,5-Difluorophenyl)piperazine as a Pharmacophore and Building Block

Executive Summary

1-(3,5-Difluorophenyl)piperazine (3,5-DFP) represents a critical "privileged structure" in modern medicinal chemistry, serving as a high-value building block for Central Nervous System (CNS) therapeutics.[1] Unlike its monosubstituted counterparts, the 3,5-difluoro substitution pattern confers unique electronic and steric properties that enhance metabolic stability and modulate binding affinity toward serotonin (5-HT) and dopamine receptors. This guide provides a comprehensive technical analysis of 3,5-DFP, detailing its synthesis, pharmacological utility, and experimental characterization for researchers in drug discovery.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 1-(3,5-Difluorophenyl)piperazine |

| Common Abbreviation | 3,5-DFP |

| CAS Number (HCl Salt) | 210992-98-6 |

| Molecular Formula | C₁₀H₁₂F₂N₂ (Free Base) / C₁₀H₁₃ClF₂N₂ (HCl) |

| Molecular Weight | 198.21 g/mol (Free Base) / 234.67 g/mol (HCl) |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | High in DMSO, Methanol; Moderate in Water (HCl salt) |

| pKa (Piperazine N) | ~9.8 (Estimated) |

Structural Visualization

The following diagram illustrates the core pharmacophore structure and its electronic environment.

Synthetic Methodologies

The synthesis of 3,5-DFP is driven by the need to introduce the piperazine moiety onto the electron-deficient aromatic ring. Causal analysis of reaction types suggests two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig).[1]

Method A: SNAr (Preferred for Scale-up)

This method exploits the electron-withdrawing nature of the fluorine atoms, which activate the ring for nucleophilic attack. Using 1,3,5-trifluorobenzene as the starting material is highly efficient because the leaving group (Fluoride) is identical to the retained groups, simplifying purification.

Protocol:

-

Reagents: 1,3,5-Trifluorobenzene (1.0 eq), Piperazine (3.0 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex).

-

Conditions: Heat to 100-120°C for 12-18 hours under inert atmosphere (N₂).

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1]

-

Purification: The excess piperazine acts as a scavenger.[1] Acid/base extraction yields high purity.[1]

Method B: Buchwald-Hartwig Amination

Used when starting from 1-bromo-3,5-difluorobenzene.[1] This method is necessary if the SNAr substrate is unavailable or if milder conditions are required.

Protocol:

-

Reagents: 1-Bromo-3,5-difluorobenzene (1.0 eq), Piperazine (1.2 eq), Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu (1.4 eq).

-

Solvent: Toluene or Dioxane (anhydrous).[1]

-

Conditions: 80-100°C for 4-8 hours.

-

Note: Requires strict oxygen-free handling to prevent catalyst deactivation.[1]

Medicinal Chemistry Applications

3,5-DFP is not merely an intermediate; it is a validated bioisostere for other arylpiperazines.[1] Its specific substitution pattern offers distinct advantages in drug design.

Pharmacological Profile[2][4][6][8][9][10][13][14]

-

Serotonin (5-HT) Receptors: Phenylpiperazines are the core scaffold for 5-HT1A, 5-HT2A, and 5-HT7 ligands.[1] The 3,5-difluoro motif often improves selectivity for 5-HT6 receptors compared to the 2-substituted analogues.

-

Metabolic Stability: The fluorine atoms at positions 3 and 5 block metabolic hydroxylation at the most reactive sites on the phenyl ring, significantly extending the half-life (t1/2) of the resulting drug candidate compared to unsubstituted phenylpiperazine.

-

Lipophilicity: The fluorines increase logP, enhancing Blood-Brain Barrier (BBB) penetration, which is critical for CNS drugs.

Case Study: 5-HT6 Antagonists

Recent literature highlights the use of 3,5-DFP in the synthesis of triazine-piperazine derivatives targeting the 5-HT6 receptor for the treatment of cognitive impairment (Alzheimer's disease). The 3,5-difluoro moiety provides the necessary hydrophobic interaction within the receptor binding pocket while preventing rapid oxidative metabolism.

Analytical Characterization

Validating the identity of 3,5-DFP requires specific attention to the fluorine splitting patterns in NMR spectroscopy.

1H NMR (DMSO-d6, 400 MHz)

-

δ 6.4 - 6.6 ppm (m, 3H): The aromatic protons appear as a multiplet. The proton at position 4 (between the fluorines) typically appears as a triplet of triplets due to coupling with two equivalent fluorines (³J_HF) and two meta-protons (⁴J_HH).

-

δ 3.1 - 3.3 ppm (m, 4H): Piperazine protons adjacent to the aromatic ring.

-

δ 2.8 - 3.0 ppm (m, 4H): Piperazine protons adjacent to the secondary amine.

-

δ 9.0+ ppm (br s): If HCl salt, the NH2+ protons appear as a broad singlet, exchangeable with D₂O.

19F NMR[1]

-

Single Signal: Due to symmetry, the two fluorine atoms at positions 3 and 5 are chemically equivalent, appearing as a single signal (typically around -110 ppm), decoupled or coupled depending on the experiment.

Safety & Handling

-

Hazard Class: Irritant (Skin, Eye, Respiratory).

-

Handling: Use a fume hood.[1] Phenylpiperazines can be sensitizers.[1]

-

Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) in a desiccator.

References

-

BenchChem. "1-(3,5-Difluorophenyl)piperazine hydrochloride Properties and Safety."[1][2] BenchChem Database.[1] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4296, 1-(3-Trifluoromethylphenyl)piperazine (Analogue Reference)." PubChem. Link

-

Lubelska, A. et al. "The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents."[1] International Journal of Molecular Sciences, 2019.[3] Link

-

Cayman Chemical. "1-(3-Fluorophenyl)piperazine (hydrochloride) Product Information." Cayman Chemical.[1] Link

-

Blueprint Medicines. "Synthetic Approaches to Piperazine-Containing Drugs (Avapritinib Reference)." MDPI Pharmaceuticals, 2023.[1] Link

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-(3,5-Difluorophenyl)piperazine hydrochloride | 210992-98-6 | Benchchem [benchchem.com]

- 3. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-(3,5-Difluorophenyl)piperazine

Role: High-Value Pharmacophore & Metabolic Probe CAS: 180698-14-0 (Free Base) | 210992-98-6 (HCl Salt) Abbreviation: 3,5-DFP[1][2]

Part 1: Executive Summary & Core Significance[1][2]

1-(3,5-Difluorophenyl)piperazine (3,5-DFP) represents a specialized scaffold in modern medicinal chemistry, serving as a critical bioisostere and metabolic probe rather than a standalone therapeutic.[1][2] Unlike its recreational analogs (e.g., TFMPP or mCPP), 3,5-DFP is primarily utilized to optimize the pharmacokinetic (PK) profiles of serotonin receptor ligands and kinase inhibitors.[1]

Its discovery and utility stem from two specific properties:

-

Metabolic Blockade: The fluorine atoms at the 3 and 5 positions block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the parent scaffold.[1][2]

-

Electronic Tuning: The electron-withdrawing nature of the difluoro-substitution lowers the

of the aniline nitrogen, modulating the basicity of the distal piperazine nitrogen and altering blood-brain barrier (BBB) permeability.[1][2]

Part 2: Chemical Identity & Synthesis[1][2][3][4][5][6]

Structural Properties[1][2][7]

-

Molecular Formula:

[1][2] -

LogP: ~2.1 (Moderate lipophilicity, ideal for CNS penetration)[1]

-

pKa: ~8.8 (Piperazine secondary amine), making it protonated at physiological pH.[1]

Synthetic Pathways

The synthesis of 3,5-DFP illustrates the evolution from classical nucleophilic substitution to modern transition-metal catalysis.[1][2]

Method A: Nucleophilic Aromatic Substitution (

)[1][2]

-

Context: Preferred for industrial scale-up due to lower cost and absence of heavy metals.[1][2]

-

Mechanism: The 3,5-difluoro substitution pattern on the benzene ring activates the system for nucleophilic attack, especially if a leaving group (like fluorine or bromine) is present at the C1 position.[1]

-

Process: Reaction with excess piperazine at elevated temperatures (

) in a polar aprotic solvent (DMSO or DMF). The third fluorine acts as the leaving group.

Method B: Buchwald-Hartwig Amination[1][2][3]

-

Context: Preferred for library synthesis and high purity requirements.[1]

-

Catalyst System:

or -

Base: Sodium tert-butoxide (

).[1][2][3]

Figure 1: Dual synthetic pathways for 3,5-DFP.[1][2] Method A utilizes the electron-deficient ring for direct substitution, while Method B offers milder conditions via catalysis.[1][2]

Part 3: Pharmacological Profile & Drug Discovery Utility[2][4][8]

The "Phenylpiperazine Rule"

Phenylpiperazines are considered "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) families.[1][2] 3,5-DFP retains this core affinity but with modulated selectivity.[1][2]

| Receptor Target | General Phenylpiperazine Activity | Effect of 3,5-Difluoro Substitution |

| 5-HT1A | High Affinity (Agonist/Partial Agonist) | Fluorine enhances metabolic stability without disrupting the binding pocket interaction.[1][2] |

| 5-HT2C | Moderate Affinity (Agonist) | Reduced lipophilicity compared to -CF3 (TFMPP) analogs often lowers psychotropic potency, reducing "off-target" hallucinogenic effects.[1][2] |

| 5-HT6 | Antagonist Scaffold | 3,5-DFP is a key intermediate for 5-HT6 antagonists used in cognitive enhancement research (e.g., Alzheimer's).[1][2] |

Mechanism of Action: The Metabolic Blockade

In drug discovery, unsubstituted phenylpiperazines are rapidly metabolized via hydroxylation at the para (4-position) or meta (3-position) sites.[1][2]

-

Problem: Rapid clearance leads to poor bioavailability.[1]

-

Solution (3,5-DFP): Placing fluorine atoms at both meta positions (3 and 5) sterically and electronically blocks CYP450 enzymes from oxidizing these sites.[1] The 4-position remains open but is deactivated by the flanking electron-withdrawing fluorines.[1][2]

Figure 2: Structure-Activity Relationship (SAR) logic. The 3,5-difluoro motif is a strategic modification to enhance drug half-life.[1][2]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Buchwald-Hartwig Amination

Valid for producing 1-5g of high-purity material for biological assay.[1][2]

Reagents:

Step-by-Step:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Catalyst Pre-mix: Add

, BINAP, and toluene. Stir at room temperature for 15 mins to form the active catalyst complex (solution turns orange/red). -

Addition: Add 1-Bromo-3,5-difluorobenzene, Piperazine, and NaOtBu.

-

Reaction: Heat to 80°C for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Work-up: Cool to RT. Filter through a Celite pad to remove Palladium residues.[1] Dilute filtrate with EtOAc and wash with water (x2) and brine.[1]

-

Purification: The product is an amine.[1][4] Purify via flash column chromatography using DCM:MeOH:NH4OH (90:9:1) to obtain the free base as a pale yellow oil.[1]

-

Salt Formation (Optional): Dissolve oil in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt (white solid).

Protocol 4.2: In Vitro Binding Assay (General 5-HT)

To verify ligand affinity.[1][2]

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors.[1][2]

-

Radioligand:

(0.5 nM).[1][2] -

Incubation: Incubate 3,5-DFP (concentration range

to -

Termination: Rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Part 5: References

-

Synthesis & Catalysis: Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).[1] Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles.[1][2]Tetrahedron , 58(11), 2041-2075.[1] Link

-

Pharmacology (5-HT6 Derivatives): Holenz, J., Mercè, R., Diaz, J. L., Guitart, X., Codony, X., & Buschmann, H. (2005).[1] Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1][2]Drug Discovery Today , 11(7-8), 283-299.[1][2] Link[1][2]

-

Metabolic Stability of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.Chemical Society Reviews , 37(2), 320-330.[1] Link[1][2]

-

General Phenylpiperazine Pharmacology: Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1][2]Neuropsychopharmacology , 30, 550–560. Link

Sources

An In-depth Technical Guide to 1-(3,5-Difluorophenyl)piperazine as a Research Chemical

This guide provides a comprehensive technical overview of 1-(3,5-Difluorophenyl)piperazine, intended for researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, pharmacological profile, and experimental applications of this versatile research chemical.

Introduction and Strategic Overview

1-(3,5-Difluorophenyl)piperazine is a fluorinated arylpiperazine derivative that has garnered significant interest within the scientific community.[1] The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a multitude of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3] The defining features of this particular molecule are the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, and the 3,5-difluorophenyl group attached to one of these nitrogens.[1]

The strategic placement of two fluorine atoms on the phenyl ring is not trivial. Fluorine's high electronegativity and small size significantly alter the electronic properties of the aromatic ring, influencing the compound's pKa, lipophilicity, and metabolic stability. These modifications can profoundly impact receptor binding affinity and selectivity, making 1-(3,5-Difluorophenyl)piperazine a valuable tool for probing neuropharmacological systems and a key building block in the design of novel therapeutics.[1] This guide aims to provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research setting.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting, from solution preparation to interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂F₂N₂ (Base) | [1] |

| Molecular Weight | 198.21 g/mol (Base) | Calculated |

| Molecular Formula (HCl Salt) | C₁₀H₁₂F₂N₂·HCl | [1] |

| Molecular Weight (HCl Salt) | 234.67 g/mol | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | The hydrochloride salt form enhances solubility in aqueous solutions.[1] | [1] |

Rationale for Use of HCl Salt: The hydrochloride salt is commonly used in pharmacological studies as it typically confers greater stability and solubility in aqueous buffers compared to the free base, which is critical for preparing accurate dosing solutions for in vitro and in vivo experiments.[1]

Synthesis and Quality Control

The synthesis of 1-(3,5-Difluorophenyl)piperazine is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This method is widely favored for its high efficiency and broad substrate scope in forming carbon-nitrogen bonds.

Principle of the Method: The reaction involves the palladium-catalyzed coupling of an aryl halide (1-bromo-3,5-difluorobenzene) with an amine (piperazine). A phosphine ligand is used to stabilize the palladium catalyst and facilitate the catalytic cycle, while a base is required to deprotonate the piperazine and regenerate the active catalyst.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-difluorobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a phosphine ligand like BINAP (0.02 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent via cannula.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(3,5-Difluorophenyl)piperazine.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis workflow.

Quality Control (QC) and Characterization

Self-Validating System: Ensuring the identity and purity of the synthesized compound is non-negotiable for reproducible research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the expected proton and carbon environments.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound, which should typically be >98% for pharmacological studies.

Pharmacological Profile

Arylpiperazines are well-known for their interactions with various neurotransmitter systems, particularly serotonergic and dopaminergic receptors.[1] The 3,5-difluoro substitution pattern is expected to modulate the binding affinity and selectivity profile compared to non-fluorinated analogues.[1]

Primary Molecular Targets

Based on the pharmacology of related arylpiperazines, 1-(3,5-Difluorophenyl)piperazine is hypothesized to interact with the following receptors:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT₁A, 5-HT₁B, 5-HT₂A, and 5-HT₂C subtypes.[1][4] Many arylpiperazines act as partial agonists or antagonists at these receptors.[4]

-

Dopamine (D₂) Receptors: Affinity for D₂ receptors is a common feature of this class of compounds.

-

Sigma (σ) Receptors: These are also potential targets for arylpiperazines.[1]

Signaling Pathway Diagram

The interaction of an arylpiperazine ligand with a G-protein coupled receptor (GPCR), such as the 5-HT₁A receptor, typically initiates an intracellular signaling cascade.

Caption: Inhibitory signaling via a Gi-coupled GPCR.

Experimental Protocols and Methodologies

The following protocols provide a framework for investigating the pharmacological activity of 1-(3,5-Difluorophenyl)piperazine.

In Vitro Radioligand Binding Assay

Principle of the Method: This competitive binding assay measures the affinity of the test compound (1-(3,5-Difluorophenyl)piperazine) for a specific receptor by quantifying its ability to displace a known radiolabeled ligand. The output is the Ki value, a measure of binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₁A receptors).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (20-40 µg protein/well).

-

A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) near its Kd value.

-

Increasing concentrations of 1-(3,5-Difluorophenyl)piperazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Metabolism and Toxicology Overview

Predicted Metabolism

Arylpiperazines are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[5] Key metabolic pathways include:

-

N-dealkylation: Cleavage of the group attached to the second piperazine nitrogen, if present. For the parent compound, this is less relevant unless it's part of a larger molecule.

-

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the difluorophenyl ring, mediated primarily by CYP2D6.[6]

-

Piperazine Ring Oxidation: Formation of various oxidized metabolites.

The presence of two fluorine atoms can influence metabolism. The C-F bond is very strong, making those positions on the ring resistant to hydroxylation. This can block certain metabolic pathways, potentially increasing the compound's half-life or shunting metabolism to other sites.

Safety and Toxicology

General Precautions: As with any research chemical, 1-(3,5-Difluorophenyl)piperazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Toxicological Profile:

-

Acute Toxicity: Data for this specific compound is limited. However, related fluorinated phenylpiperazines are classified as harmful if swallowed and can cause skin and eye irritation.[7] Some piperazine derivatives are known to be toxic or fatal if they come into contact with skin.

-

Potential Effects: Based on the pharmacology of the arylpiperazine class, high doses may produce stimulant-like or serotonergic effects, including agitation, anxiety, and tachycardia.[5]

-

Fluorine-Specific Concerns: While organofluorine compounds are common in pharmaceuticals, concerns about the environmental persistence and potential toxicity of some fluorinated compounds (like PFAS) exist.[8] However, the metabolic fate of the fluorine atoms in a drug molecule is very different, and there is no evidence to suggest that fluorinated pharmaceuticals as a class pose PFAS-like risks.[9]

Applications in Drug Discovery

1-(3,5-Difluorophenyl)piperazine is a valuable scaffold for several reasons:

-

Fragment-Based Drug Design: It serves as a starting point or fragment for building more complex molecules with desired pharmacological profiles.

-

Structure-Activity Relationship (SAR) Studies: By incorporating this moiety into a lead compound, researchers can probe the importance of its specific electronic and steric properties for receptor interaction. The 3,5-difluoro pattern provides a unique tool to understand how electronegativity on the aryl ring impacts binding and function.

-

Development of CNS Agents: Its structural similarity to known antipsychotics, antidepressants, and anxiolytics makes it a key intermediate in the synthesis of novel candidates for treating neuropsychiatric disorders.[2]

Conclusion

1-(3,5-Difluorophenyl)piperazine is more than a simple chemical intermediate; it is a precision tool for neuropharmacological research and a cornerstone for the development of next-generation CNS therapeutics. Its unique electronic properties, conferred by the difluoro substitution, allow for nuanced exploration of receptor binding pockets and structure-activity relationships. This guide has provided a comprehensive framework covering its synthesis, characterization, pharmacological context, and practical experimental use. Adherence to the principles of rigorous quality control and well-designed, self-validating experimental protocols will ensure that researchers can confidently leverage the full potential of this important research chemical.

References

- 1-(3,5-Difluorophenyl)piperazine hydrochloride | 210992-98-6 | Benchchem. (URL: )

-

1-(1-Naphthyl)piperazine - Wikipedia. (URL: [Link])

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (URL: [Link])

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDrug. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

-

1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. (URL: [Link])

-

Current awareness of piperazines: pharmacology and toxicology - PubMed. (URL: [Link])

-

1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. (URL: [Link])

-

N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed - Ingenta Connect. (URL: [Link])

-

Perfluorinated alkyl substances: emerging insights into health risks - PMC - NIH. (URL: [Link])

-

Fluorine-containing medicines do not increase adverse drug reactions - News-Medical. (URL: [Link])

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI. (URL: [Link])

Sources

- 1. 1-(3,5-Difluorophenyl)piperazine hydrochloride | 210992-98-6 | Benchchem [benchchem.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Met...: Ingenta Connect [ingentaconnect.com]

- 7. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

The Rising Therapeutic Potential of Difluorophenylpiperazine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Fluorine Advantage in the Privileged Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, a "privileged scaffold" renowned for its presence in a multitude of clinically successful drugs.[1] Its versatile structure allows for fine-tuning of physicochemical properties, enabling broad therapeutic applications.[1] When combined with the strategic incorporation of fluorine atoms, specifically as a difluorophenyl moiety, a new class of compounds with enhanced therapeutic potential emerges. Fluorination is a powerful tool in drug design, often leading to improved metabolic stability, increased binding affinity, and altered electronic properties that can profoundly influence a molecule's biological activity. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of difluorophenylpiperazine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Synthetic Strategies: Building the Difluorophenylpiperazine Core

The synthesis of difluorophenylpiperazine derivatives is a well-established yet adaptable process, primarily revolving around the formation of the piperazine ring and its subsequent functionalization. A common and effective strategy involves the N-arylation of piperazine or its derivatives with a difluorophenyl halide.

General Synthetic Protocol: N-Arylation of Piperazine

This protocol outlines a general method for the synthesis of 1-(difluorophenyl)piperazine, a key intermediate for further derivatization.

Materials and Reagents:

-

Piperazine (anhydrous)

-

1-Bromo-2,4-difluorobenzene (or other difluorophenyl halide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard workup and purification reagents (diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reactant Addition: Add 1-bromo-2,4-difluorobenzene (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 1-(2,4-difluorophenyl)piperazine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the N-arylation of piperazine.

Therapeutic Applications in Oncology

Difluorophenylpiperazine derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis via Bcl-2 Downregulation

A key mechanism through which these derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. Several studies have shown that certain difluorophenylpiperazine compounds can downregulate the expression of the anti-apoptotic protein Bcl-2.[1] Bcl-2 plays a crucial role in cell survival by preventing the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. By inhibiting Bcl-2, these compounds shift the cellular balance towards apoptosis, leading to the selective death of cancer cells.

The PI3K/Akt Signaling Pathway: A Key Target

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] Activated Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad and caspase-9, and by promoting the expression of anti-apoptotic proteins like Bcl-2.[3] Difluorophenylpiperazine derivatives can interfere with this pathway, leading to a decrease in pro-survival signals and an increase in apoptotic signaling.

Caption: PI3K/Akt pathway and the inhibitory role of DFPP derivatives.

Quantitative Data: Anticancer Activity

The anticancer potential of difluorophenylpiperazine derivatives has been quantified in numerous studies. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1 | Arylpiperazine-saccharin | DU145 (Prostate) | < 2 | [2] |

| 2 | Vindoline-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | 1.35 | [5] |

| 3 | Arylpiperazine | PC-3 (Prostate) | 4.84 | [2] |

| 4 | Arylpiperazine-saccharin | DU145 (Prostate) | 1.28 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8]

Materials and Reagents:

-

Cells to be tested

-

96-well microtiter plates

-

Complete culture medium

-

Difluorophenylpiperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the difluorophenylpiperazine derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Western Blot for Bcl-2 Expression

Western blotting is a technique used to detect specific proteins in a sample.[9][10]

Materials and Reagents:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Bcl-2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Step-by-Step Procedure:

-

Protein Extraction and Quantification: Lyse the cells in lysis buffer and quantify the protein concentration using a protein assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of Bcl-2, normalized to the loading control.

Therapeutic Applications in Central Nervous System (CNS) Disorders

The unique physicochemical properties of difluorophenylpiperazine derivatives make them excellent candidates for CNS-active drugs. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors has led to their investigation for the treatment of a range of neurological and psychiatric disorders.[11]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

Many CNS disorders are associated with imbalances in dopaminergic and serotonergic neurotransmission. Difluorophenylpiperazine derivatives have been shown to act as potent antagonists or modulators of dopamine D2 and various serotonin receptors (e.g., 5-HT1A, 5-HT2A).[11][12] By blocking or modulating the activity of these receptors, these compounds can help to restore normal neurotransmitter signaling.

Caption: Antagonistic action of DFPP derivatives on the D2 receptor.

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for its target receptor is a critical determinant of its potency. The following table presents the binding affinities (Ki) of some arylpiperazine derivatives for key CNS receptors.

| Compound Class | Target Receptor | Ki (nM) | Reference |

| 1,3,5-triazine-methylpiperazine | 5-HT6 | 11 | [12] |

| 1,3,5-triazine-methylpiperazine | 5-HT2A | 272-430 | [12] |

| Indazole-piperazine | Dopamine D2 | Varies with substitution | [13] |

| Indazole-piperazine | 5-HT1A | Varies with substitution | [13] |

| Indazole-piperazine | 5-HT2A | Varies with substitution | [13] |

Experimental Protocol: Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[14]

Materials and Reagents:

-

Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A)

-

Radioligand (a radioactive molecule that binds to the target receptor with high affinity and specificity)

-

Difluorophenylpiperazine derivative

-

Assay buffer

-

96-well filter plates

-

Scintillation counter

Step-by-Step Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the difluorophenylpiperazine derivative.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-